![molecular formula C8H6O3 B14281847 3,6-Dimethylidene-7-oxabicyclo[2.2.1]heptane-2,5-dione CAS No. 127750-98-5](/img/structure/B14281847.png)
3,6-Dimethylidene-7-oxabicyclo[2.2.1]heptane-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-Dimethylidene-7-oxabicyclo[2.2.1]heptane-2,5-dione is a chemical compound with the molecular formula C8H6O3 and a molecular weight of 150.1314 g/mol . It is a bicyclic compound featuring a seven-membered ring with an oxygen atom and two double bonds. This compound is also known by its IUPAC name, which reflects its unique structure.
Méthodes De Préparation
The synthesis of 3,6-Dimethylidene-7-oxabicyclo[2.2.1]heptane-2,5-dione typically involves the catalytic hydrogenation of hydroquinone to generate a mixture of trans- and cis-cyclohexane-1,4-diol . The cis-isomer can be isomerized into the more stable trans-isomer using metallic sodium . Industrial production methods may involve similar catalytic processes, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
3,6-Dimethylidene-7-oxabicyclo[2.2.1]heptane-2,5-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include dinitrogen pentoxide for oxetane ring-opening reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with Grignard reagents can lead to the formation of 4,4-dialkyl-2-butenolides .
Applications De Recherche Scientifique
This compound has significant applications in scientific research, particularly in the field of fragment-based drug discovery (FBDD). It is used to prepare three-dimensional fragments that can modulate molecular targets . These fragments are valuable in drug discovery due to their high aqueous solubility and bioavailability . Additionally, the compound is used as an intermediate in the synthesis of other complex molecules .
Mécanisme D'action
The mechanism of action of 3,6-Dimethylidene-7-oxabicyclo[2.2.1]heptane-2,5-dione involves its ability to undergo specific chemical reactions that lead to the formation of biologically active compounds. The molecular targets and pathways involved depend on the specific application and the nature of the products formed from its reactions .
Comparaison Avec Des Composés Similaires
Similar compounds to 3,6-Dimethylidene-7-oxabicyclo[2.2.1]heptane-2,5-dione include 7-Oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid and 7-Oxabicyclo[2.2.1]heptane . These compounds share the bicyclic structure with an oxygen atom but differ in their functional groups and reactivity. The uniqueness of this compound lies in its specific double bonds and the resulting chemical properties.
Propriétés
Numéro CAS |
127750-98-5 |
|---|---|
Formule moléculaire |
C8H6O3 |
Poids moléculaire |
150.13 g/mol |
Nom IUPAC |
3,6-dimethylidene-7-oxabicyclo[2.2.1]heptane-2,5-dione |
InChI |
InChI=1S/C8H6O3/c1-3-5(9)8-4(2)6(10)7(3)11-8/h7-8H,1-2H2 |
Clé InChI |
YIHLCAOATGPYBG-UHFFFAOYSA-N |
SMILES canonique |
C=C1C2C(=O)C(=C)C(C1=O)O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


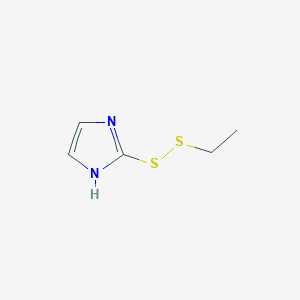
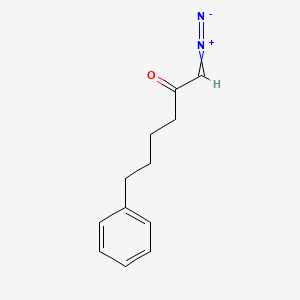
![4,5-Diphenylpyrrolo[2,3-c]pyrazol-3-amine](/img/structure/B14281771.png)
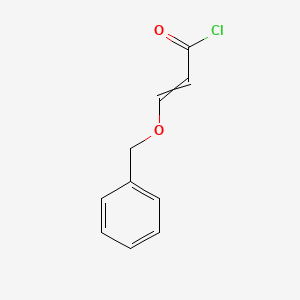
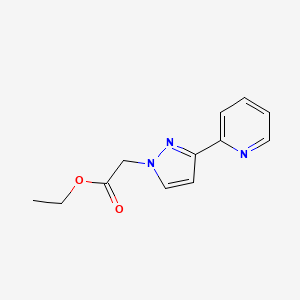
![4-[2-(4-Ethoxy-2,3-difluorophenyl)ethyl]cyclohexan-1-one](/img/structure/B14281798.png)
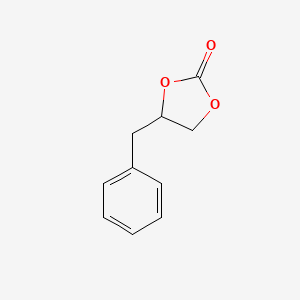
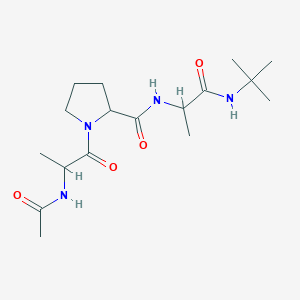
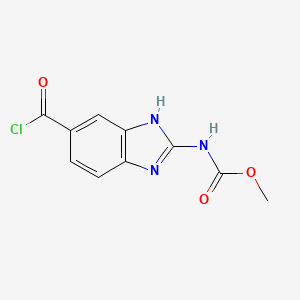
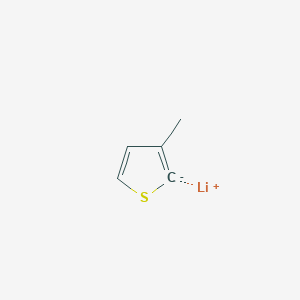
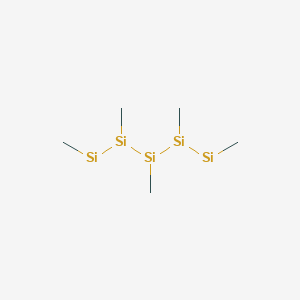


![Benzenemethanamine, N-3-butenyl-N-[(tributylstannyl)methyl]-](/img/structure/B14281836.png)
